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Compound of Interest
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Cat. No.: B3027907 Get Quote

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a

significant therapeutic target for a range of diseases, including neurodegenerative disorders

and cancer. Its primary cytoplasmic localization and role in deacetylating key proteins like α-

tubulin make it a unique focus for drug development. This guide provides a detailed, objective

comparison of two widely used SIRT2 inhibitors: AGK2 and SirReal2 (also referred to as SIRT-
IN-2), supported by experimental data to aid researchers in selecting the appropriate tool for

their studies.

Mechanism of Action
AGK2 is a selective SIRT2 inhibitor that is thought to bind to the enzyme's active site,

demonstrating a competitive inhibition mechanism that affects substrate affinity[1]. It effectively

increases the acetylation of SIRT2 targets, such as α-tubulin, in cellular models[2].

SirReal2 exhibits a unique inhibitory mechanism. It induces a structural rearrangement of the

SIRT2 active site, creating a novel binding pocket[3]. This ligand-induced rearrangement is the

basis for its high potency and exceptional selectivity for SIRT2 over other sirtuin isoforms[3].

SirReal2 binds within the extended C site and the substrate-binding groove, but its action does

not interfere with the binding of the NAD+ cofactor[3].

Data Presentation: Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of AGK2 and SirReal2

against SIRT2 and other sirtuins. IC50 values can vary between studies depending on the
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assay conditions and substrates used.

Table 1: In Vitro Potency against SIRT2

Inhibitor
IC50
(Deacetylation)

Assay
Conditions/Substra
te

Reference

AGK2 3.5 µM Fluorogenic Assay [4]

15.4 µM
Fluorophore-labelled

acetyl-lysine

~20 µM
HPLC-based assay,

H3K9Ac peptide
[5]

SirReal2 0.14 µM (140 nM) Fluorogenic Assay [6]

0.23 µM
HPLC-based assay,

H3K9Ac peptide
[5]

Table 2: Sirtuin Selectivity Profile (IC50 Values)

Inhibitor SIRT1 SIRT2 SIRT3

Selectivit
y
(SIRT1/SI
RT2)

Selectivit
y
(SIRT3/SI
RT2)

Referenc
e

AGK2 30 µM 3.5 µM 91 µM ~8.6x ~26x [4]

SirReal2 >100 µM 0.14 µM >100 µM >700x >700x [6]

In Vitro and In Vivo Efficacy
AGK2 has demonstrated efficacy in various disease models. It has been shown to rescue α-

synuclein-mediated toxicity in models of Parkinson's disease[5]. In cancer cell lines, AGK2 can

inhibit cell proliferation and colony formation in a dose-dependent manner[4]. However, some

studies suggest that its anticancer effects might be influenced by off-target activities, as SIRT2
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overexpression did not significantly alter its growth inhibition fifty (GI50) value in HCT116

cells[5].

SirReal2 is noted for its high potency and selectivity, which translates to on-target cellular

effects. Application of SirReal2 leads to hyperacetylation of α-tubulin in HeLa cells and induces

the destabilization of the checkpoint protein BubR1, consistent with direct SIRT2 inhibition in

vivo[2][6]. Its superior selectivity makes it a valuable tool for specifically probing the functions of

SIRT2 with a lower probability of confounding off-target effects compared to less selective

inhibitors.
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Caption: SIRT2-mediated deacetylation of α-tubulin and transcription factors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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